3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Overview
Description
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0880191 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in medicine for their antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory properties.
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which result in the observed biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that multiple biochemical pathways might be affected . These could potentially include pathways related to inflammation, cancer progression, bacterial growth, and neuronal signaling .
Pharmacokinetics
The design and synthesis of 1,2,4-oxadiazole derivatives have been reported, suggesting that these compounds can be synthesized and modified to optimize their pharmacokinetic properties .
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, the compound might exert effects at the molecular and cellular levels that result in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities .
Action Environment
The synthesis and evaluation of 1,2,4-oxadiazole derivatives suggest that these compounds can be designed and optimized for stability and efficacy under various conditions .
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-14-7-5-6-13(12-14)18-11-10-16(20(23-18)27-2)19-24-21(28-25-19)15-8-3-4-9-17(15)22/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLYRWKUQLPLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.